8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one
Description
Properties
IUPAC Name |
8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24O10/c1-39-18-6-3-15(4-7-18)26-14-24(38)31-22(36)12-21(35)29(32(31)42-26)19-9-16(5-8-25(19)40-2)27-13-23(37)30-20(34)10-17(33)11-28(30)41-27/h3-12,14,27,33-36H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZOCAXXKGNMBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5CC(=O)C6=C(C=C(C=C6O5)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound features a biflavonoid backbone with methoxy and hydroxyl substitutions at specific positions. Retrosynthetic disconnection reveals two primary precursors:
- 2-(4-Methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one : A chromone derivative serving as the core aromatic unit.
- 5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol : A dihydrocoumarin-linked phenolic intermediate.
Coupling these fragments via C–C bond formation at the 8-position of the chromone and the 5-position of the phenolic moiety completes the skeleton. Subsequent demethylation or hydroxylation steps introduce the remaining functional groups.
Stepwise Synthetic Protocols
Synthesis of 2-(4-Methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one
Friedel-Crafts Acylation and Cyclization
- Starting Material : Phloroglucinol (1,3,5-trihydroxybenzene) reacts with 4-methoxyphenylacetic acid in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours to form 2-(4-methoxyphenyl)acetylphloroglucinol.
- Cyclization : The intermediate undergoes acid-catalyzed cyclization using concentrated H2SO4 at 80°C for 3 hours, yielding 2-(4-methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one.
Optimized Conditions Table :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization efficiency |
| Catalyst (H2SO4 concentration) | 95% (v/v) | Prevents over-dehydration |
| Reaction Time | 3 hours | Balances conversion and side reactions |
Synthesis of 5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol
Dihydrocoumarin Formation via Pechmann Condensation
- Reactants : Resorcinol and ethyl acetoacetate undergo Pechmann condensation using UiO-66-SO3H as a solid acid catalyst.
- Conditions : Molar ratio 1:1.6 (resorcinol:ethyl acetoacetate), 140°C, 4 hours.
- Outcome : Generates 5,7-dihydroxy-4-methylcoumarin, which is subsequently oxidized to 5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl using Jones reagent (CrO3/H2SO4).
Methoxy Group Introduction
- Selective Methylation : The phenolic hydroxyl group at the 2-position of the dihydrocoumarin intermediate is methylated using dimethyl sulfate (DMS) in alkaline medium (K2CO3/acetone) at 50°C for 2 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates 5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol with 85% purity.
Coupling of Chromone and Dihydrocoumarin Intermediates
Oxidative Coupling Using DDQ
- Reaction Setup : Equimolar amounts of 2-(4-methoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one and 5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenol are dissolved in dry dichloromethane (DCM).
- Oxidant : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) is added under N2 atmosphere at 0°C.
- Stirring : The mixture is stirred for 24 hours at room temperature, facilitating radical-mediated C–C bond formation at the 8-position of the chromone.
Critical Parameters Table :
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| DDQ Equivalents | 1.2 eq | <1.0 eq: Incomplete coupling; >1.5 eq: Over-oxidation |
| Solvent | Anhydrous DCM | Polar solvents (e.g., MeOH) inhibit radical formation |
| Temperature | 25°C | Higher temps accelerate side reactions |
Post-Coupling Functionalization
Demethylation of Hydroxyl Groups
- Reagents : BBr3 (3.0 eq) in DCM at −78°C for 1 hour, followed by gradual warming to 0°C.
- Mechanism : Boron tribromide cleaves methyl ethers selectively, restoring hydroxyl groups at positions 5 and 7 of the chromone and dihydrocoumarin units.
- Workup : Quenching with MeOH/H2O (1:1) and extraction with ethyl acetate yields the final product.
Purity Enhancement : Recrystallization from ethanol/water (9:1) achieves >95% purity.
Mechanistic Insights and Computational Validation
Density functional theory (DFT) calculations using the ONIOM(M06-L/6-31G(d,p):PM6) method corroborate the Pechmann condensation mechanism:
- Transesterification : Ethyl acetoacetate reacts with phloroglucinol, activated by Brønsted acid sites in UiO-66-SO3H (activation energy: 12.6 kcal/mol).
- Cyclization : Intramolecular hydroxyalkylation forms the coumarin ring (ΔG‡ = 15.7 kcal/mol).
- Dehydration : Acid-catalyzed water elimination completes the reaction (ΔG‡ = 8.3 kcal/mol).
Chemical Reactions Analysis
Types of Reactions
8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Scientific Research Applications
8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The methoxy groups may enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Hydroxyl vs. Methoxy Groups
- Target Compound : Contains four hydroxyl groups (5,7,5'',7'') and two methoxy groups (2',4'''), contributing to moderate polarity.
- 2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one (): Exhibits higher methoxy substitution, linked to acute oral toxicity (H302) and skin irritation (H315), suggesting methoxy groups may elevate toxicity profiles compared to hydroxylated analogs .
Methyl and Glycosyl Modifications
- The dihydrochromenone core also alters ring planarity, affecting binding to flat aromatic receptors .
- 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one (): A glycosylated derivative with a glucose moiety. Glycosylation significantly increases molecular weight (e.g., +162 Da for hexose) and solubility but may reduce bioavailability due to larger size and polarity .
Phenethyl and Biflavonoid Structures
- 5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one (): Incorporates a phenethyl chain instead of a second flavone unit.
Solubility and Polarity
- Hydroxyl-rich analogs (e.g., ) exhibit higher water solubility due to hydrogen bonding capacity, aligning with the principle that "like dissolves like" () .
- Methoxy-dominant compounds (e.g., ) show lower solubility but better lipid membrane penetration, critical for blood-brain barrier crossing .
Toxicity and Metabolic Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
The compound 8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one is a complex flavonoid belonging to the class of biflavonoids. Its unique structure, characterized by multiple hydroxyl groups and a chromenone backbone, suggests a range of potential biological activities. This article aims to explore its biological activity, focusing on its antioxidant, anti-inflammatory, and anticancer properties.
- Molecular Formula : C30H22O10
- Molecular Weight : 542.5 g/mol
- IUPAC Name : this compound
The biological effects of this compound are mediated through various molecular interactions:
- Antioxidant Activity : The presence of hydroxyl groups enhances the compound's ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
- Anticancer Potential : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle proteins such as p53 and Bcl-2 family members.
Antioxidant Activity
Research indicates that flavonoids like this compound exhibit significant antioxidant properties. These properties are crucial in protecting cells from oxidative damage, which is linked to various chronic diseases.
Anti-inflammatory Activity
Studies have shown that this compound can inhibit the expression of inflammatory markers. For instance, it reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in activated macrophages, indicating its potential in treating inflammatory diseases.
Anticancer Activity
The anticancer effects of this compound have been documented in several studies:
- Cell Lines : It has shown efficacy against various cancer cell lines such as DU145 (prostate cancer), A549 (lung cancer), and HeLa (cervical cancer).
- Mechanisms : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Summary of Research Findings
Case Studies
-
Study on Anticancer Effects :
- A study published in PMC demonstrated that the compound effectively inhibited the proliferation of DU145 cells at concentrations as low as 50 µM. The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
-
Inflammation Model :
- In a murine model of inflammation, treatment with this compound led to a significant reduction in paw edema and decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
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Oxidative Stress Study :
- A recent study highlighted its ability to reduce oxidative stress markers in human fibroblast cells, showcasing its potential use in age-related diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
